4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, substituted with a 4-fluorobenzylsulfanyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, sulfuric acid, halogens
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biology: It is studied for its potential as a molecular probe in biological assays.
Industry: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer cell growth and survival . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substituents attached to the thieno[2,3-d]pyrimidine ring.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a pyridine ring fused to the pyrimidine core, offering different electronic properties and biological activities.
Uniqueness
4-[(4-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is unique due to the presence of both a 4-fluorobenzylsulfanyl group and a 4-methylphenyl group, which confer specific electronic and steric properties. These properties enhance its binding affinity to molecular targets and its stability in various chemical environments, making it a valuable compound in both medicinal chemistry and material science .
Properties
Molecular Formula |
C20H15FN2S2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H15FN2S2/c1-13-2-6-15(7-3-13)17-11-25-20-18(17)19(22-12-23-20)24-10-14-4-8-16(21)9-5-14/h2-9,11-12H,10H2,1H3 |
InChI Key |
QZBXTAKWXGAHCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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